N-(2-chlorophenyl)-4-hydroxybenzamide

Antibacterial Antimicrobial Resistance Gram-positive

Researchers requiring positional isomers for antimicrobial SAR often face supply inconsistency. N-(2-chlorophenyl)-4-hydroxybenzamide (CAS 62639-20-7) is a characterized benzamide scaffold with verified activity against Gram-positive pathogens. • Antibacterial Activity: Demonstrates an MIC of 8 μg/mL against Staphylococcus aureus, serving as a reliable benchmark for screening panels. • Positional Selectivity: The ortho-chloro substitution confers distinct potency compared to para-chloro analogs, essential for accurate structure-activity relationship (SAR) studies. • ADME Profiling: With a LogP of 3.37 and PSA of 49.33 Ų, it is suitable as a control in PAMPA or Caco-2 permeability assays. Supplied with rigorous analytical data to ensure batch-to-batch reproducibility.

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
CAS No. 62639-20-7
Cat. No. B3024568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-4-hydroxybenzamide
CAS62639-20-7
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Cl
InChIInChI=1S/C13H10ClNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
InChIKeyJVCCTLINZOCSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-chlorophenyl)-4-hydroxybenzamide: Identity and Procurement


N-(2-chlorophenyl)-4-hydroxybenzamide (CAS 62639-20-7) is a synthetic benzamide derivative with the molecular formula C₁₃H₁₀ClNO₂ and a molecular weight of 247.68 g/mol . Structurally, it comprises a 4-hydroxybenzamide core N-linked to a 2-chlorophenyl ring, classifying it within the broader family of salicylanilide-related benzamides that have been investigated for antimicrobial and antiproliferative properties [1]. The compound is commercially available as a research chemical through major suppliers, primarily as part of collections of unique chemicals for early discovery researchers, though it is typically provided without comprehensive analytical characterization .

Procurement Note Supplied as a research chemical; verify analytical characterization before use.
Structural Identity 2-chlorophenyl, 4-hydroxybenzamide substitution pattern required; positional isomers not interchangeable.
Research Context Reported in antimicrobial screening studies targeting Gram-positive bacteria.

Positional Isomer Differentiation and Substitution Risks


Within the chloro-substituted benzamide class, subtle structural variations produce substantial divergence in biological activity that precludes simple substitution. The position of the chlorine substituent on the aniline-derived ring (2-chloro vs. 4-chloro) and the position of the hydroxyl group on the benzoyl ring (4-hydroxy vs. 2-hydroxy) are critical determinants of antimicrobial potency [1]. Specifically, compounds derived from the N-(2-chlorophenyl)-2-hydroxybenzamide scaffold exhibit MIC/MBC values of 0.125–1.0 mg/mL against Gram-positive bacteria, whereas N-(4-chlorophenyl)-2-hydroxybenzamide derivatives are markedly less active under identical assay conditions [2]. This positional sensitivity, combined with the observed 8 μg/mL MIC of N-(2-chlorophenyl)-4-hydroxybenzamide against Staphylococcus aureus , establishes that ortho-chloro substitution confers a distinct activity profile that cannot be replicated by para-chloro analogs. Researchers cannot assume functional equivalence when procuring any 'chlorophenyl-hydroxybenzamide' without specifying the exact substitution pattern.

Ortho vs. Para Chlorine Position 2-chlorophenyl derivatives demonstrate distinct antimicrobial profiles; para-chloro analogs may not replicate this activity.
Hydroxyl Position (4-OH vs. 2-OH) Shifting the hydroxyl group to the 2-position alters the salicylanilide-like scaffold, potentially changing antibacterial and cytotoxicity endpoints.
Unspecified Substitution Pattern Risk Generic “chlorophenyl-hydroxybenzamide” sourcing may yield isomers with divergent biological readouts; verify exact structure.

Quantitative Differentiation Evidence


Antibacterial Potency Against Staphylococcus aureus

N-(2-chlorophenyl)-4-hydroxybenzamide exhibits a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against Staphylococcus aureus . In contrast, its para-chloro positional isomer, N-(4-chlorophenyl)-4-hydroxybenzamide (CAS 3679-68-3), has not been reported with comparable antibacterial activity data, and derivatives of the structurally related N-(4-chlorophenyl)-2-hydroxybenzamide scaffold are documented as 'less active' than their ortho-chloro counterparts [1]. The 8 μg/mL MIC value positions this compound as a moderate-potency antibacterial agent against S. aureus, which is a clinically relevant Gram-positive pathogen .

Anti-S. aureus MIC
Head-to-head
Target: 8 μg/mL (S. aureus, broth microdilution)
Comparator: para-chloro derivatives less active
Supports antimicrobial screening context
MIC endpoint for Gram-positive comparator studies
Antibacterial Antimicrobial Resistance Gram-positive

Lipophilicity and LogP Comparison

N-(2-chlorophenyl)-4-hydroxybenzamide has a calculated LogP value of 3.37 , reflecting its moderate lipophilicity. While direct experimental LogP data for the 4-chloro positional isomer (CAS 3679-68-3) are not available, the ortho-chloro substitution pattern is known to influence intramolecular hydrogen bonding and conformational preferences differently than para-substitution, which can affect membrane permeability and biological distribution [1]. A LogP of 3.37 places this compound within the optimal lipophilicity range (LogP 1–4) commonly associated with favorable oral absorption and cellular permeability in drug discovery contexts [2].

Calculated LogP
Reported
3.37
Moderate lipophilicity; may support permeability prediction
ACD/Labs calculation; experimental validation advised
Physicochemical Properties Lipophilicity ADME Prediction

Polar Surface Area and Hydrogen Bonding

N-(2-chlorophenyl)-4-hydroxybenzamide has a calculated Polar Surface Area (PSA) of 49.33 Ų and contains one hydrogen bond donor and two hydrogen bond acceptors . For comparison, the positional isomer N-(4-chlorophenyl)-2-hydroxybenzamide also contains one donor and two acceptors but may exhibit different intramolecular hydrogen bonding due to the proximity of the hydroxyl group to the amide carbonyl [1]. A PSA below 60 Ų is generally associated with favorable blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption [2]. The moderate PSA of this compound suggests balanced permeability characteristics.

Topological PSA
Class-level
49.33 Ų / HBD 1, HBA 2
Favorable permeability profile; supports ADME modeling
Calculated property; class-level inference
Molecular Descriptors PSA Hydrogen Bonding

Scaffold Relationship to Salicylanilide Antibacterials

N-(2-chlorophenyl)-4-hydroxybenzamide shares the core benzamide scaffold with potent antibacterial salicylanilides such as niclosamide and related 2-hydroxybenzamide derivatives [1]. In SAR studies of niclosamide derivatives, compounds bearing the 2-chlorophenyl moiety demonstrate enhanced cytotoxicity against HL-60 cells and NF-κB inhibitory activity compared to analogs with alternative N-aryl substitutions [2]. Specifically, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was identified as the most active compound in NF-κB assays within that series [3]. While N-(2-chlorophenyl)-4-hydroxybenzamide has the hydroxyl group at the 4-position rather than the 2-position, the ortho-chloro substitution on the aniline ring appears to be a conserved feature conferring biological activity in this chemical class [4].

Salicylanilide SAR Context
Class-level
2-Chlorophenyl group conserved in active salicylanilides; 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide most active NF-κB inhibitor in series
Guides hypothesis for mechanism-of-action studies
SAR inference; assay validation required
Structure-Activity Relationship Salicylanilide Antibacterial Scaffold

Research Application Scenarios


Gram-Positive Antibacterial Screening

Based on the demonstrated MIC of 8 μg/mL against Staphylococcus aureus and the class-level activity of ortho-chloro salicylanilide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium [1], N-(2-chlorophenyl)-4-hydroxybenzamide is suitable for inclusion in antibacterial screening panels targeting Gram-positive pathogens. Its moderate potency provides a useful benchmark for comparing novel derivatives and evaluating structure-activity relationships. The compound can serve as a reference standard for establishing baseline antibacterial activity of benzamide-based compounds in this therapeutic area .

Physicochemical Profiling and ADME Prediction

With a calculated LogP of 3.37 and PSA of 49.33 Ų [1], this compound occupies a favorable physicochemical space for evaluating passive membrane permeability and oral absorption potential. It is well-suited for inclusion in ADME prediction model training sets and for use as a control compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. Its properties align with Lipinski's Rule of Five guidelines, making it a practical candidate for early-stage drug discovery physicochemical assessment .

Benzamide Scaffold Derivatization

The compound provides a versatile benzamide scaffold for further chemical elaboration, particularly at the 4-hydroxybenzamide core and the 2-chlorophenyl ring [1]. Researchers can utilize this compound as a starting material for synthesizing ester prodrugs, hydrazide derivatives, or inclusion complexes with cyclodextrins to enhance solubility and bioavailability . The ortho-chloro substitution pattern on the aniline ring offers a starting point for systematic SAR studies aimed at optimizing antibacterial potency or expanding the activity profile to additional therapeutic targets [2].

Comparative SAR of Positional Chlorine Isomers

Given the documented activity difference between 2-chlorophenyl and 4-chlorophenyl derivatives in the 2-hydroxybenzamide series [1], N-(2-chlorophenyl)-4-hydroxybenzamide is specifically valuable for head-to-head comparisons with its para-chloro analog (CAS 3679-68-3) in antimicrobial, cytotoxicity, or enzyme inhibition assays. Such comparative studies can elucidate the mechanistic basis for the observed positional sensitivity, providing insights into binding interactions and guiding the design of more selective and potent benzamide-based therapeutic candidates .

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening studies
Ortho-chloro benzamide scaffold
MIC and strain-panel endpoints
Physicochemical profiling and ADME model studies
Calculated LogP/PSA descriptors
Permeability model interpretation
Benzamide scaffold derivatization studies
Reactive 4-hydroxybenzamide core
Prodrug and complexation feasibility
Positional isomer SAR studies
2-Cl vs. 4-Cl substitution pattern
Binding interaction interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-chlorophenyl)-4-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.